Unii-nch0QD81ZR
Overview
Description
KR-33493 is a potent inhibitor of Fas-associated factor 1 (FAF1), which plays a crucial role in Fas-mediated cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KR-33493 involves several steps, starting with the preparation of the core structure. The key steps include:
Formation of the pyrazole ring: This is achieved through the reaction of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds.
Introduction of the bromophenylthio group: This step involves the nucleophilic substitution reaction where a bromophenylthio group is introduced to the pyrazole ring.
Acetylation and amidation: The final steps involve acetylation and amidation reactions to introduce the acetamido and carboxylic acid groups, respectively.
Industrial Production Methods
Industrial production of KR-33493 follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
KR-33493 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of KR-33493 with modified functional groups, which can be used for further studies and applications .
Scientific Research Applications
KR-33493 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the mechanisms of Fas-mediated cell death and apoptosis.
Biology: Employed in cellular and molecular biology to investigate the role of FAF1 in cell signaling pathways.
Medicine: Potential therapeutic applications in diseases where apoptosis plays a key role, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting apoptotic pathways
Mechanism of Action
KR-33493 exerts its effects by inhibiting the activity of Fas-associated factor 1 (FAF1). This inhibition prevents the formation of the death-inducing signaling complex (DISC), thereby blocking the downstream signaling pathways that lead to apoptosis. The molecular targets include the Fas receptor and associated signaling proteins, which are crucial for the initiation of the apoptotic process .
Comparison with Similar Compounds
KR-33493 is unique in its potent inhibition of FAF1 compared to other similar compounds. Some similar compounds include:
KM-819: Another FAF1 inhibitor with a slightly different chemical structure.
KR-33494: A closely related compound with similar inhibitory properties but different pharmacokinetic profiles
KR-33493 stands out due to its high potency and specificity for FAF1, making it a valuable tool in apoptosis research and potential therapeutic applications .
Properties
IUPAC Name |
4-[[2-(4-bromophenyl)sulfanylacetyl]amino]-1-(2-phenylethyl)pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O3S/c21-15-6-8-16(9-7-15)28-13-18(25)22-17-12-24(23-19(17)20(26)27)11-10-14-4-2-1-3-5-14/h1-9,12H,10-11,13H2,(H,22,25)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLJEHIUGYTTSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(C(=N2)C(=O)O)NC(=O)CSC3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021497-97-1 | |
Record name | KR-33493 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1021497971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KR-33493 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCH0QD81ZR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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